cis-3-Hexenyl formate

Catalog No.
S724906
CAS No.
33467-73-1
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl formate

CAS Number

33467-73-1

Product Name

cis-3-Hexenyl formate

IUPAC Name

[(Z)-hex-3-enyl] formate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-

InChI Key

XJHQVZQZUGLZLS-ARJAWSKDSA-N

SMILES

CCC=CCCOC=O

Solubility

soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in wate

Canonical SMILES

CCC=CCCOC=O

Isomeric SMILES

CC/C=C\CCOC=O

Flavor and Fragrance Research:

cis-3-Hexenyl formate is primarily used in scientific research within the field of flavor and fragrance chemistry. Its distinctive odor profile, described as "strong ethereal, sweet, green apple odor with woody undertones" [], makes it a valuable tool for researchers studying and developing flavor and fragrance ingredients. Studies have shown its effectiveness in enhancing the taste and aroma of various products, including:

  • Fruits and vegetables: cis-3-Hexenyl formate contributes to the characteristic flavors of kiwi, watermelon, red fruits, apple, tomato, and mango [].
  • Other applications: Research suggests its potential application in other areas like candy, beverages, and baked goods [].

Analytical Chemistry:

Due to its unique chemical properties, cis-3-Hexenyl formate finds application in analytical chemistry research. Its specific role can involve:

  • Identification and characterization of flavors and fragrances: Researchers use cis-3-Hexenyl formate as a reference standard in gas chromatography and mass spectrometry techniques to identify and characterize the volatile compounds present in various food and fragrance samples [, ].

Safety and Regulatory Studies:

As with any new ingredient, safety evaluation is crucial before widespread use. cis-3-Hexenyl formate is subject to ongoing research to assess its safety profile for human consumption. These studies may involve:

  • Toxicological evaluations: Researchers conduct in vitro and in vivo studies to understand the potential health effects of cis-3-Hexenyl formate at different exposure levels.
  • Regulatory compliance: Research findings contribute to establishing safety guidelines and regulations for the usage of cis-3-Hexenyl formate in food and fragrance applications.

Cis-3-Hexenyl formate is an organic compound classified as an ester, with the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of approximately 128.17 g/mol. It is characterized by a colorless liquid appearance and possesses a distinctive etheric aroma, often described as having a "juicy" quality reminiscent of green fruits. This compound is produced through the esterification of cis-3-hexen-1-ol with formic acid, typically in the presence of an acid catalyst such as concentrated sulfuric acid . It is notable for its presence in various natural sources, including corn mint essential oil and trace amounts in fruits like raspberry and mango .

As a flavoring agent, cis-3-Hexenyl formate likely interacts with olfactory receptors in the nose, triggering specific odor sensations. The exact mechanism of this interaction isn't publicly available for this specific compound [].

, particularly in atmospheric chemistry. It reacts with ozone and hydroxyl radicals, which are significant in environmental degradation processes. The reaction with ozone begins through a 1,3-dipolar addition to the carbon-carbon double bond, forming a primary ozonide . The reaction rate constants for this compound have been measured and indicate that it is reactive under atmospheric conditions, with values around 4.06×1017cm3molecule1s14.06\times 10^{-17}\,cm^3\,molecule^{-1}\,s^{-1} when reacting with ozone .

While specific biological activities of cis-3-hexenyl formate are not extensively documented, its structural similarity to other green leaf volatiles suggests potential roles in plant signaling and interactions with herbivores or pollinators. Compounds in this class are often involved in attracting pollinators or deterring pests due to their aromatic properties .

The primary synthesis method for cis-3-hexenyl formate involves the esterification of cis-3-hexen-1-ol with formic acid. This reaction can be catalyzed by strong acids such as sulfuric acid or by using formic anhydride to enhance yield. The process typically requires controlled conditions to ensure high purity and yield of the desired ester .

Cis-3-Hexenyl formate finds applications primarily in the fragrance industry due to its appealing scent profile. It is utilized in perfumery to impart fruity notes, particularly those reminiscent of apples and pears. Additionally, it can be combined with other compounds to enhance or modify fragrance profiles . Its volatility makes it suitable for use in various cosmetic formulations.

Studies on the interactions of cis-3-hexenyl formate with atmospheric constituents reveal its reactivity with ozone and hydroxyl radicals. These reactions contribute to its degradation in the atmosphere, highlighting its role in air quality dynamics. The kinetic studies suggest that the presence of different substituents on the ester group influences the reactivity patterns significantly .

Cis-3-Hexenyl formate is part of a broader family of cis-3-hexenyl esters that share similar structural features but differ in their acyl groups. Here are some comparable compounds:

Compound NameMolecular FormulaReactivity with Ozone (Rate Constant)
Cis-3-Hexenyl acetateC7H14O2C_7H_{14}O_25.77×1017cm3molecule1s15.77\times 10^{-17}\,cm^3\,molecule^{-1}\,s^{-1}
Cis-3-Hexenyl propionateC8H16O2C_8H_{16}O_26.09×1017cm3molecule1s16.09\times 10^{-17}\,cm^3\,molecule^{-1}\,s^{-1}
Cis-3-Hexenyl butyrateC9H18O2C_9H_{18}O_26.25×1017cm3molecule1s16.25\times 10^{-17}\,cm^3\,molecule^{-1}\,s^{-1}

Uniqueness: Cis-3-Hexenyl formate stands out due to its specific formate group compared to other esters like acetate or propionate. The unique reactivity patterns observed in atmospheric studies also differentiate it from its analogs within this series .

Physical Description

colourless to pale yellow liquid with a green, vegetable odou

XLogP3

1.9

Density

0.898-0.918

UNII

E34OB83TYM

GHS Hazard Statements

Aggregated GHS information provided by 1660 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

33467-73-1

Wikipedia

(Z)-formate3-hexen-1-ol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

3-Hexen-1-ol, 1-formate, (3Z)-: ACTIVE

Dates

Modify: 2023-08-15

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